Cas no 1160246-32-1 (3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)

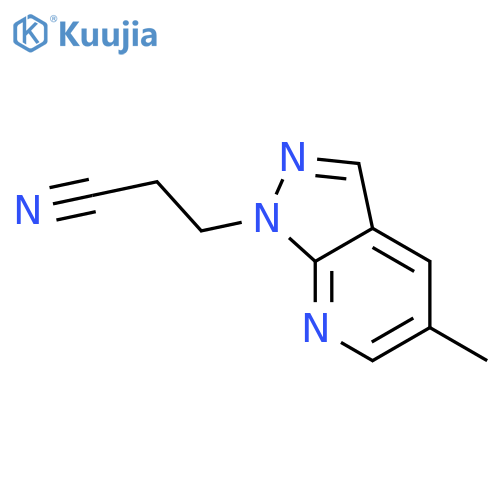

1160246-32-1 structure

商品名:3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile

CAS番号:1160246-32-1

MF:C10H10N4

メガワット:186.21320104599

MDL:MFCD12405253

CID:3159740

PubChem ID:45602113

3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile

- 3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile

- 3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile

- 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile

- AKOS005169029

- STK510310

- SCHEMBL13199610

- DTXSID001218517

- EN300-232181

- 2-(5-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ETHYL CYANIDE

- 3-{5-METHYLPYRAZOLO[3,4-B]PYRIDIN-1-YL}PROPANENITRILE

- 1160246-32-1

- 3-(5-methylpyrazolo[3,4-b]pyridin-1-yl)propanenitrile

-

- MDL: MFCD12405253

- インチ: InChI=1S/C10H10N4/c1-8-5-9-7-13-14(4-2-3-11)10(9)12-6-8/h5-7H,2,4H2,1H3

- InChIKey: JXCZAASFIFPDMO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(N=C1)N(CCC#N)N=C2

計算された属性

- せいみつぶんしりょう: 186.090546336Da

- どういたいしつりょう: 186.090546336Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232181-0.05g |

3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |

1160246-32-1 | 95% | 0.05g |

$88.0 | 2024-06-20 | |

| Chemenu | CM272314-5g |

3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |

1160246-32-1 | 97% | 5g |

$787 | 2023-02-19 | |

| Chemenu | CM272314-10g |

3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |

1160246-32-1 | 97% | 10g |

$1248 | 2021-08-18 | |

| Enamine | EN300-232181-0.5g |

3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |

1160246-32-1 | 95% | 0.5g |

$353.0 | 2024-06-20 | |

| Enamine | EN300-232181-10g |

3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |

1160246-32-1 | 10g |

$2024.0 | 2023-09-15 | ||

| Ambeed | A204311-1g |

3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |

1160246-32-1 | 97% | 1g |

$265.0 | 2024-04-26 | |

| Enamine | EN300-232181-5g |

3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |

1160246-32-1 | 5g |

$1364.0 | 2023-09-15 | ||

| Enamine | EN300-232181-5.0g |

3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |

1160246-32-1 | 95% | 5.0g |

$1364.0 | 2024-06-20 | |

| Chemenu | CM272314-5g |

3-(5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile |

1160246-32-1 | 97% | 5g |

$743 | 2021-08-18 | |

| Enamine | EN300-232181-0.25g |

3-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}propanenitrile |

1160246-32-1 | 95% | 0.25g |

$188.0 | 2024-06-20 |

3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1160246-32-1 (3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160246-32-1)3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):238.0/716.0